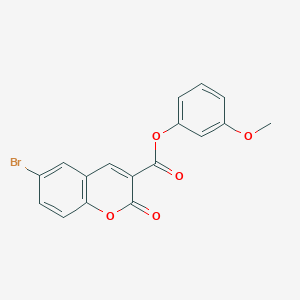

3-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

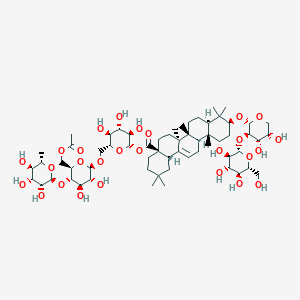

“3-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” is a chemical compound. It is part of a collection of rare and unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate has been catalyzed by CF3COOH to synthesize the 6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC) compound .Molecular Structure Analysis

The structure of similar compounds has been proved by single crystal X-rays diffraction analysis . The crystal packing is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid has a molecular weight of 269.05 and is a solid at room temperature .Scientific Research Applications

Antitumor Activities

Research has highlighted the synthesis and antitumor evaluation of chromene derivatives. For instance, 6-bromo-8-ethoxy-3-nitro-2H-chromene demonstrated potent antiproliferative activities against a range of tumor cell lines by blocking AKT phosphorylation and inducing cancer cell apoptosis. This suggests its potential in cancer treatment due to its anti-angiogenesis activity as well (Yin et al., 2013). Additionally, structure-activity relationship studies of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have demonstrated their ability to mitigate drug resistance and synergize with various cancer therapies in leukemia cells, highlighting their potential as anticancer agents (Das et al., 2009).

Antibacterial Effects

Compounds synthesized from chromene derivatives have shown high levels of antibacterial activity. A study reported the synthesis and antibacterial evaluation of 4-hydroxy-chromen-2-one derivatives, which exhibited bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

GPR35 Agonism

The G protein-coupled receptor GPR35 has been identified as a target for chromene derivatives. Studies have shown that 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid and related compounds are potent and selective agonists for GPR35, which could be relevant for treating diseases where GPR35 is implicated (Thimm et al., 2013).

Photochromic Materials

Chromene derivatives have also found applications in the synthesis of photochromic materials. A study described the synthesis of benzo[c]coumarin carboxylic acids with excellent fluorescence properties, suggesting their use in the development of fluorescent markers and sensors (Shi et al., 2017).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.

Result of Action

Related compounds have shown a wide range of biological activities , suggesting that this compound may also exhibit diverse molecular and cellular effects.

Safety and Hazards

Future Directions

The future directions in the study of these compounds could involve further exploration of their potential applications in medicinal chemistry, given their promising neuroprotective and anti-inflammatory properties . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action.

properties

IUPAC Name |

(3-methoxyphenyl) 6-bromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO5/c1-21-12-3-2-4-13(9-12)22-16(19)14-8-10-7-11(18)5-6-15(10)23-17(14)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEKNJOTDYAPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2832719.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2832721.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2832735.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B2832737.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2832741.png)